
2-Chloro-5-isopropoxypyridine
Descripción general
Descripción
2-Chloro-5-isopropoxypyridine is a chemical compound with the CAS Number: 1204483-99-7 . It has a molecular weight of 171.63 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.63 .Aplicaciones Científicas De Investigación
For instance, the synthesis and applications of imidazo[1,2-a]pyridines are highlighted due to their significance in medicinal chemistry and material science. The review paper discusses various strategies for synthesizing this scaffold, which is recognized for its wide range of applications in these fields (Bagdi et al., 2015). Similarly, the study of separate and purify 2-Chloro-5-Trichloromethylpyridine indicates its importance as an intermediate in the production of certain medicines and pesticides (Su Li, 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets (organoboron reagents) through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.
Action Environment
It’s known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign . This suggests that these reactions, and thus the action of 2-Chloro-5-isopropoxypyridine, might be relatively stable under various environmental conditions.
Propiedades
IUPAC Name |
2-chloro-5-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKOEVIWJUAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858618 | |
| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204483-99-7 | |
| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



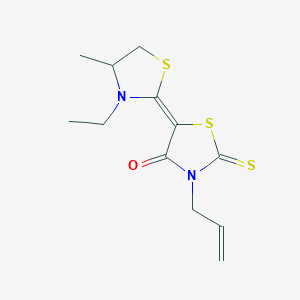
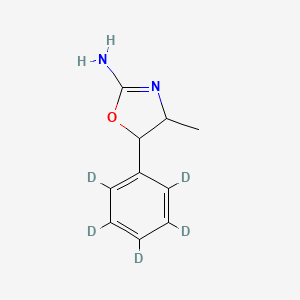
![4-{2-[(~2~H_3_)Methylamino]propyl}phenol](/img/structure/B1512291.png)
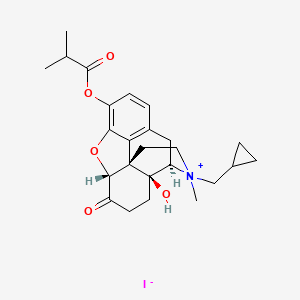
![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)
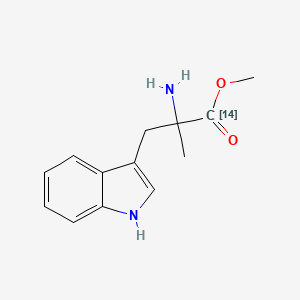
![Naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B1512300.png)





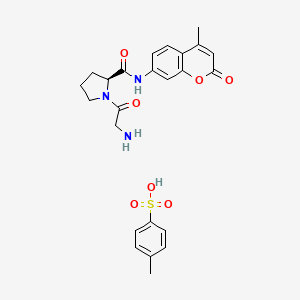
![Ethyl (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1512316.png)